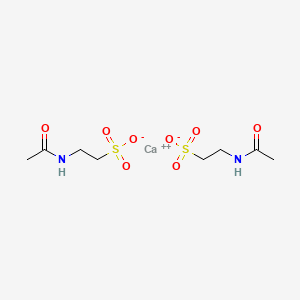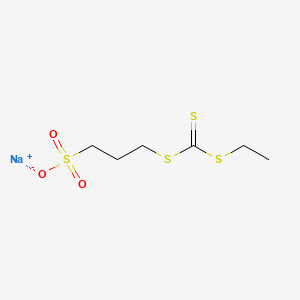
Calcium bis(2-(acetylamino)ethanesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(2-(acetylamino)ethanesulphonate) is a heterocyclic organic compound with the molecular formula C8H16CaN2O8S2 and a molecular weight of 372.429 g/mol . It is also known by its IUPAC name, calcium 2-acetamidoethanesulfonate. This compound is used primarily in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(2-(acetylamino)ethanesulphonate) typically involves the reaction of 2-acetamidoethanesulfonic acid with calcium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(2-(acetylamino)ethanesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Calcium bis(2-(acetylamino)ethanesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of calcium bis(2-(acetylamino)ethanesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including modulation of cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Calcium bis(trifluoromethylsulfonyl)imide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Calcium bis(2-(acetylamino)ethanesulfonate): This is another name for the same compound, highlighting its structural features.
Uniqueness
Calcium bis(2-(acetylamino)ethanesulphonate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
69538-63-2 |
|---|---|
Molecular Formula |
C8H16CaN2O8S2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
calcium;2-acetamidoethanesulfonate |
InChI |
InChI=1S/2C4H9NO4S.Ca/c2*1-4(6)5-2-3-10(7,8)9;/h2*2-3H2,1H3,(H,5,6)(H,7,8,9);/q;;+2/p-2 |
InChI Key |
XCVJUIGEYFWJLC-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NCCS(=O)(=O)[O-].CC(=O)NCCS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















